molecular formula C25H33FO6 B12678527 9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate CAS No. 68791-47-9

9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate

Cat. No.: B12678527
CAS No.: 68791-47-9
M. Wt: 448.5 g/mol
InChI Key: JMNCBDUSHPYROE-ZLOBPOPUSA-N
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Description

9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate involves multiple steps, starting from a suitable steroid precursor. The key steps include fluorination, hydroxylation, and esterification. The reaction conditions typically involve the use of fluorinating agents, oxidizing agents, and butyric anhydride for the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for quality control .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions can occur at the carbonyl groups.

    Substitution: Fluorine substitution reactions are common in the synthesis of this compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Fluorinating Agents: Selectfluor, diethylaminosulfur trifluoride (DAST).

Major Products Formed

The major products formed from these reactions include various fluorinated and hydroxylated steroids, depending on the specific reaction conditions .

Scientific Research Applications

9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate is widely used in scientific research due to its potent anti-inflammatory and immunosuppressive properties. It is used in:

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the expression of specific genes involved in inflammatory and immune responses. The molecular targets include various cytokines and enzymes involved in the inflammatory process .

Comparison with Similar Compounds

Similar Compounds

    Betamethasone: 9-Fluoro-16beta-methyl-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione.

    Dexamethasone: 9-Fluoro-16alpha-methyl-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione.

    Prednisolone: 11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione.

Uniqueness

9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate is unique due to its specific fluorination pattern and the presence of the butyrate ester, which enhances its lipophilicity and topical efficacy compared to other corticosteroids .

Properties

CAS No.

68791-47-9

Molecular Formula

C25H33FO6

Molecular Weight

448.5 g/mol

IUPAC Name

[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate

InChI

InChI=1S/C25H33FO6/c1-4-5-21(31)32-24(20(30)14-27)11-9-17-18-7-6-15-12-16(28)8-10-22(15,2)25(18,26)19(29)13-23(17,24)3/h8,10,12,17-19,27,29H,4-7,9,11,13-14H2,1-3H3/t17-,18-,19-,22-,23-,24-,25-/m0/s1

InChI Key

JMNCBDUSHPYROE-ZLOBPOPUSA-N

Isomeric SMILES

CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C(=O)CO

Canonical SMILES

CCCC(=O)OC1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C(=O)CO

Origin of Product

United States

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